4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with a tricyclohexylstannyl group through a carbonyloxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol typically involves the reaction of phenol derivatives with tricyclohexyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tricyclohexylstannyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.
Scientific Research Applications
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The tricyclohexylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, phenol, lacks the tricyclohexylstannyl group and has different reactivity and applications.
4-{[(Trimethylstannyl)oxy]carbonyl}phenol: This compound has a similar structure but with a trimethylstannyl group instead of a tricyclohexylstannyl group, leading to differences in steric and electronic properties.
Uniqueness
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is unique due to the presence of the bulky tricyclohexylstannyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
503862-49-5 |
---|---|
Molecular Formula |
C25H38O3Sn |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
tricyclohexylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
UTTJTBGEXIZZPS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.